molecular formula C12H10ClN3O3S B2718127 2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid CAS No. 941869-43-8

2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid

Cat. No. B2718127
CAS RN: 941869-43-8
M. Wt: 311.74
InChI Key: SYJIYBKWXCBXML-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid, commonly known as CMU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMU is a thiazole derivative that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

A derivative closely related to the requested compound, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrated significant corrosion inhibition efficiency for mild steel in acidic media. This efficiency was studied using electrochemical methods and weight loss measurements, showing that such compounds can offer protection against corrosion, with inhibition efficiencies up to 99% in certain conditions (Lagrenée et al., 2002).

Synthesis and Biological Activity

Isothiazole derivatives, including acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid, were synthesized and had their structures established through various analytical methods. These derivatives showed potential biological activity, indicating the role of such compounds in developing new therapeutic agents or studying biological systems (Burak & Machoń, 1992).

Polymer Synthesis

In the realm of material science, derivatives similar to 2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid have been utilized in the synthesis of thermotropic polyesters. These polyesters were based on benzoxazole derivatives and characterized by various techniques to understand their properties, indicating the compound's utility in creating new materials with specific thermal properties (Kricheldorf & Thomsen, 1992).

Anticancer Activity

A series of compounds with a trisubstitutedthiazole scaffold, similar to the core structure of the requested compound, were synthesized and evaluated for their inhibitory activities against carbonic anhydrase III, a target for cancer treatment. These compounds showed significant cytotoxicity against various cancer cell lines, highlighting the potential of such molecules in anticancer drug development (Al-Jaidi et al., 2020).

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJIYBKWXCBXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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